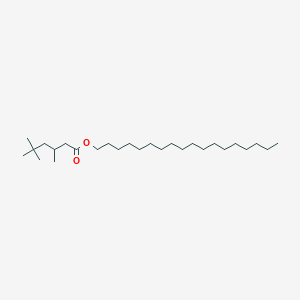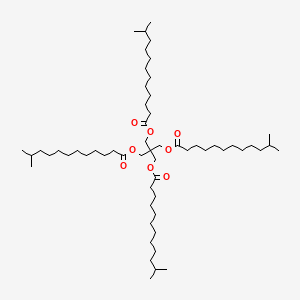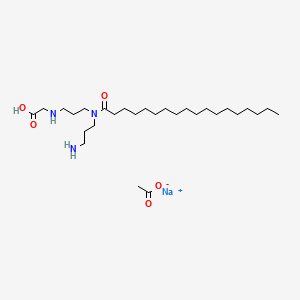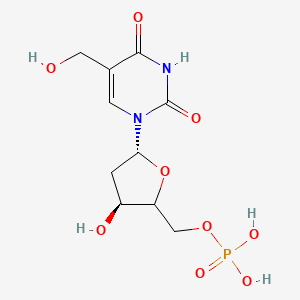
Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate is a chemical compound with the molecular formula C6H7NO7S2. This compound is a potassium salt of 5-amino-4-hydroxybenzene-1,3-disulfonic acid and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the sulfonation of 5-amino-4-hydroxybenzene. This involves treating the starting material with sulfuric acid under controlled conditions to introduce the sulfonic acid groups. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar sulfonation techniques. The process involves the use of large reactors and continuous flow systems to handle the high volumes of reactants and products. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is utilized in biological studies to investigate cellular processes and enzyme activities.
Industry: The compound is used in various industrial processes, such as dye manufacturing and water treatment.
Mechanism of Action
Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate is similar to other sulfonic acid derivatives, such as potassium hydrogen sulfate and sodium hydrogen sulfite. it is unique in its specific structure and properties, which make it suitable for certain applications that other compounds may not be able to fulfill.
Comparison with Similar Compounds
Potassium hydrogen sulfate
Sodium hydrogen sulfite
Potassium hydrogen tartrate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
83763-34-2 |
|---|---|
Molecular Formula |
C6H6KNO7S2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
potassium;3-amino-2-hydroxy-5-sulfobenzenesulfonate |
InChI |
InChI=1S/C6H7NO7S2.K/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;/h1-2,8H,7H2,(H,9,10,11)(H,12,13,14);/q;+1/p-1 |
InChI Key |
CBOKDZSOCSSLKA-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)S(=O)(=O)[O-])S(=O)(=O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)



![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)






